6-Nitrobenzimidazole, sodium salt
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Overview
Description
6-Nitrobenzimidazole, sodium salt is a chemical compound with the molecular formula C7H4N3NaO2 and a molecular weight of 185.119 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzimidazole, sodium salt typically involves the nitration of benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Nitrobenzimidazole, sodium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 6-Aminobenzimidazole, sodium salt.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitrobenzimidazole, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Nitrobenzimidazole, sodium salt involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
5-Nitrobenzimidazole: Similar structure but with the nitro group at the 5-position.
2-Nitrobenzimidazole: Nitro group at the 2-position.
6-Aminobenzimidazole: Reduction product of 6-Nitrobenzimidazole, sodium salt.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 6-position allows for specific interactions and reactions that are not observed with other isomers .
Properties
Molecular Formula |
C7H4N3NaO2 |
---|---|
Molecular Weight |
185.12 g/mol |
IUPAC Name |
sodium;5-nitrobenzimidazol-3-ide |
InChI |
InChI=1S/C7H4N3O2.Na/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;/h1-4H;/q-1;+1 |
InChI Key |
QDTXMHPOJKYAJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])[N-]C=N2.[Na+] |
Origin of Product |
United States |
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